molecular formula C9H9BrClNO B14057689 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14057689
M. Wt: 262.53 g/mol
InChI Key: ZSIMJTHEERSGRN-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-chlorophenyl)ethanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Amino-1-(3-chlorophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-3-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)8(10)6-3-2-4-7(11)9(6)12/h2-4,8H,12H2,1H3

InChI Key

ZSIMJTHEERSGRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)N)Br

Origin of Product

United States

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